2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide is an organic compound that features a brominated phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide typically involves the reaction of 4-bromo-2,6-dimethylphenol with butylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 4-bromo-2,6-dimethylphenol is reacted with acetic anhydride to form 4-bromo-2,6-dimethylphenoxyacetate.
Step 2: The resulting ester is then reacted with butylamine in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide involves its interaction with specific molecular targets. The bromine atom in the phenoxy group can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The acetamide moiety can form hydrogen bonds, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,6-dimethylphenol
- 4-bromo-2,6-dimethylaniline
- 4-bromo-2,6-dichloroaniline
- 4-bromo-2,6-difluoroaniline
Uniqueness
2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide is unique due to the presence of both a brominated phenoxy group and an acetamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-4-5-6-16-13(17)9-18-14-10(2)7-12(15)8-11(14)3/h7-8H,4-6,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKUPPVUSRPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=C(C=C(C=C1C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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